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For researchers and professionals in drug development, accurately quantifying the efficiency of

morpholino-induced exon skipping is paramount. Reverse transcription-polymerase chain

reaction (RT-PCR) is a cornerstone technique for this purpose, offering various methodologies

with distinct advantages and limitations. This guide provides an objective comparison of

common RT-PCR-based methods for quantifying exon skipping, supported by experimental

data and detailed protocols.

Comparison of Quantification Methods
Several RT-PCR techniques are employed to measure the percentage of transcripts in which

the target exon has been successfully skipped. The primary methods include semi-quantitative

RT-PCR, quantitative real-time PCR (qPCR), and digital droplet PCR (ddPCR).[1][2]

A multi-center study comparing these methods for quantifying exon 51 skipping in Duchenne

muscular dystrophy (DMD) cell cultures revealed significant differences in their performance.[1]

Digital droplet PCR (ddPCR) emerged as the most precise and reproducible method, showing

the least data dispersion and is often considered the "gold standard".[1][3][4][5] In contrast,

other methods like single PCR followed by Agilent bioanalyzer analysis, nested PCR with

densitometry, and qPCR tended to overestimate exon skipping levels and exhibited higher data

variability.[1][3]
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Method Principle Advantages Disadvantages
Reported
Performance
(vs. ddPCR)

Semi-quantitative

RT-PCR (Nested

PCR with

Densitometry)

Amplification of

skipped and un-

skipped

transcripts

followed by gel

electrophoresis

and band

intensity

analysis.[1][2]

Simple, widely

available

equipment.[2]

Prone to

overestimation

due to

preferential

amplification of

shorter, skipped

fragments; high

variability.[1][3][6]

Overestimates

exon skipping.[1]

[3]

Quantitative

Real-Time PCR

(qPCR)

Real-time

monitoring of

PCR product

accumulation

using fluorescent

probes or dyes.

[7][8][9][10]

Higher

throughput than

traditional RT-

PCR; provides

quantitative data.

Can be less

accurate for low

abundance

transcripts;

requires careful

standard curve

preparation and

efficiency

calculations.[11]

Overestimates

exon skipping.[1]

[3]

Digital Droplet

PCR (ddPCR)

Partitions the

sample into

thousands of

droplets for

individual PCR

reactions,

allowing for

absolute

quantification of

target molecules.

[3][12][13]

High precision,

sensitivity, and

reproducibility;

provides

absolute

quantification

without a

standard curve;

less susceptible

to PCR efficiency

variations.[1][3]

[4]

Requires

specialized

equipment.[2]

Considered the

most accurate

and reproducible

method.[1][3]

Single PCR with

Agilent

A single round of

PCR followed by

More quantitative

than traditional

Can still

overestimate

Showed a 2.3-

fold
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Bioanalyzer quantification of

skipped and un-

skipped products

using a

bioanalyzer.[1]

gel densitometry. exon skipping

levels.[1]

overestimation of

exon skipping

compared to

ddPCR.[1]

Experimental Workflows and Signaling Pathways
The general workflow for quantifying morpholino-induced exon skipping begins with the

delivery of a morpholino antisense oligonucleotide to the target cells or organism. This is

followed by RNA extraction, reverse transcription to cDNA, and subsequent PCR-based

analysis.

In Vitro / In Vivo Molecular Analysis Quantification

Morpholino Oligonucleotide Delivery to Cells/Organism Total RNA Extraction Reverse Transcription (cDNA Synthesis) PCR Amplification Analysis of PCR Products Quantification of Exon Skipping

Click to download full resolution via product page

Caption: General experimental workflow for quantifying morpholino-induced exon skipping.

The mechanism of morpholino-induced exon skipping involves the binding of the morpholino

oligomer to a specific sequence within the pre-mRNA, typically at a splice site or a splicing

enhancer. This steric hindrance prevents the spliceosome from recognizing and including the

target exon in the mature mRNA.
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Caption: Mechanism of morpholino-induced exon skipping.

Detailed Experimental Protocols
Below are generalized protocols for the different RT-PCR based quantification methods. It is

important to optimize these protocols for the specific gene of interest and experimental system.

Total RNA Extraction and cDNA Synthesis (Common for
all methods)
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RNA Extraction: Isolate total RNA from cells or tissues using a suitable method, such as

TRIzol reagent or a column-based kit.

RNA Quantification and Quality Control: Determine the concentration and purity of the

extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel

electrophoresis or a bioanalyzer.

Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a

reverse transcriptase enzyme and a choice of primers (oligo(dT), random hexamers, or

gene-specific primers).

Semi-quantitative RT-PCR and Densitometry
PCR Amplification: Perform PCR using primers flanking the target exon. Typically, a nested

PCR approach is used to increase specificity and yield.[2] The first round of PCR uses outer

primers, and the product is then used as a template for a second round of PCR with inner

(nested) primers.[2]

Gel Electrophoresis: Separate the PCR products on a 1.5-2.5% agarose gel containing a

fluorescent dye (e.g., ethidium bromide or SYBR Safe).[14] The skipped and un-skipped

products will appear as bands of different sizes.

Densitometry Analysis: Capture an image of the gel and quantify the intensity of the bands

corresponding to the skipped and un-skipped products using software like ImageJ.[1]

Calculation: The percentage of exon skipping is calculated as: (Intensity of skipped band /

(Intensity of skipped band + Intensity of un-skipped band)) * 100.

Quantitative Real-Time PCR (qPCR)
Primer and Probe Design: Design primers and, if using a probe-based assay (like TaqMan),

a fluorescently labeled probe that specifically detects either the skipped or un-skipped

transcript.[7][8] For TaqMan assays, probes are often designed to span the newly formed

exon-exon junction of the skipped transcript.[7]

qPCR Reaction: Set up the qPCR reaction with a master mix containing a DNA polymerase,

dNTPs, and a fluorescent dye (e.g., SYBR Green) or the specific TaqMan probe.
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Thermal Cycling: Perform the qPCR in a real-time PCR instrument. The cycling conditions

typically include an initial denaturation step, followed by 40-45 cycles of denaturation,

annealing, and extension.[9]

Data Analysis: Determine the quantification cycle (Cq) values for the skipped and un-skipped

transcripts. The relative abundance of the skipped transcript can be calculated using the

ΔΔCq method, with a reference gene for normalization.[15]

Digital Droplet PCR (ddPCR)
Assay Design: Design TaqMan assays with primers and probes specific for the skipped and

un-skipped transcripts.[13]

Droplet Generation: Mix the cDNA sample with the ddPCR Supermix, primers, and probes.

This mixture is then partitioned into approximately 20,000 nanoliter-sized droplets using a

droplet generator.[13]

PCR Amplification: Perform endpoint PCR on the droplets in a thermal cycler.

Droplet Reading: After PCR, the droplets are read by a droplet reader, which counts the

number of positive (fluorescent) and negative droplets for each assay.[13]

Data Analysis: The absolute concentration of the skipped and un-skipped transcripts is

calculated based on Poisson statistics from the fraction of positive droplets.[13] The

percentage of exon skipping is then determined from these absolute concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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